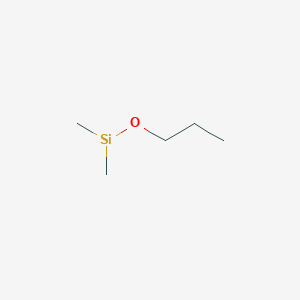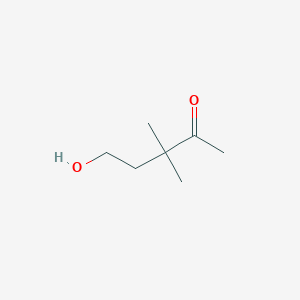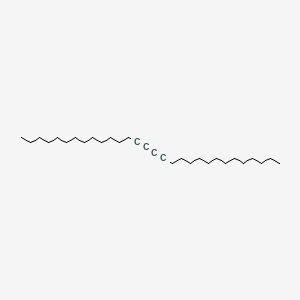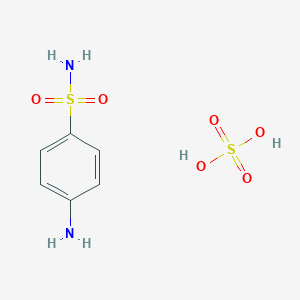
4-(2-Methylhex-5-en-3-yn-2-yl)phenol;phosphorous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylhex-5-en-3-yn-2-yl)phenol;phosphorous acid is a compound with a complex structure that includes both phenolic and phosphorous acid functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylhex-5-en-3-yn-2-yl)phenol typically involves the reaction of 2-methylhex-5-en-3-yn-2-ol with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylhex-5-en-3-yn-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenolic group can undergo electrophilic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Aplicaciones Científicas De Investigación
4-(2-Methylhex-5-en-3-yn-2-yl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylhex-5-en-3-yn-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the phosphorous acid functionality can influence its reactivity and binding properties. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylhex-5-en-3-yn-2-ol: A precursor in the synthesis of 4-(2-Methylhex-5-en-3-yn-2-yl)phenol.
Isophthalic acid, 2,7-dimethyloct-7-en-5-yn-4-yl hexyl ester: Another compound with a similar structural motif.
3-Methyl-2-butenoic acid, 2,7-dimethyloct-7-en-5-yn-4-yl ester: Shares structural similarities and may have comparable reactivity.
Uniqueness
4-(2-Methylhex-5-en-3-yn-2-yl)phenol is unique due to its combination of phenolic and phosphorous acid functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .
Propiedades
Número CAS |
66491-51-8 |
|---|---|
Fórmula molecular |
C39H45O6P |
Peso molecular |
640.7 g/mol |
Nombre IUPAC |
4-(2-methylhex-5-en-3-yn-2-yl)phenol;phosphorous acid |
InChI |
InChI=1S/3C13H14O.H3O3P/c3*1-4-5-10-13(2,3)11-6-8-12(14)9-7-11;1-4(2)3/h3*4,6-9,14H,1H2,2-3H3;1-3H |
Clave InChI |
XXLJPPGVOOSQJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC=C)C1=CC=C(C=C1)O.CC(C)(C#CC=C)C1=CC=C(C=C1)O.CC(C)(C#CC=C)C1=CC=C(C=C1)O.OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


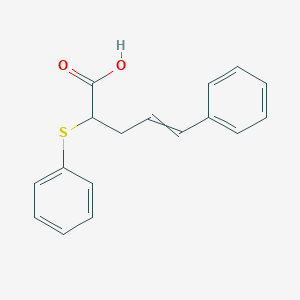
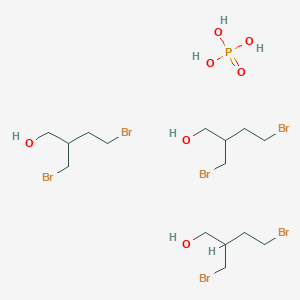

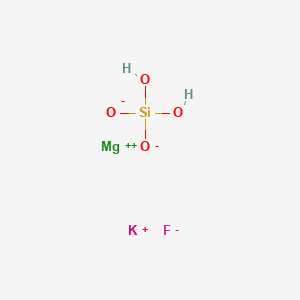
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)


